molecular formula C19H30N6O B5689437 2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide

2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide

Cat. No.: B5689437
M. Wt: 358.5 g/mol
InChI Key: DCGDYECQTXJSRX-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a tetrahydroquinazoline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Properties

IUPAC Name

2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-24(2)19-22-15-6-4-3-5-13(15)18(23-19)25-10-14(12-7-8-12)16(11-25)21-17(26)9-20/h12,14,16H,3-11,20H2,1-2H3,(H,21,26)/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDYECQTXJSRX-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CCCC2)C(=N1)N3CC(C(C3)NC(=O)CN)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(CCCC2)C(=N1)N3C[C@@H]([C@H](C3)NC(=O)CN)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the construction of the tetrahydroquinazoline moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates and final products, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones.

    Cyclopropyl-containing compounds: Molecules featuring a cyclopropyl group, known for their unique steric and electronic properties.

    Tetrahydroquinazoline derivatives: Compounds with a tetrahydroquinazoline moiety, often studied for their biological activities.

Uniqueness

2-amino-N-[(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]pyrrolidin-3-yl]acetamide is unique due to its combination of structural features, which allows for diverse interactions with biological targets. This structural complexity enhances its potential for therapeutic applications and makes it a valuable compound for scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.